N-{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}-N-methylaniline
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Overview
Description
N-{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}-N-methylaniline is an organic compound that features a pyrazole ring substituted with an aminomethyl group and a methyl group, as well as an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}-N-methylaniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives with methanol in the presence of a catalyst. For instance, cyclometalated ruthenium complexes have been shown to effectively catalyze the methylation of anilines with methanol under mild conditions (60°C) using NaOH as a base .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of robust catalytic systems to ensure high yield and selectivity. The use of Sn-MFI molecular sieves, for example, has been reported to achieve significant conversion rates and selectivity for N-methylaniline derivatives .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}-N-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the aniline moiety can yield mono- or polybrominated products .
Scientific Research Applications
N-{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}-N-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in the study of biological pathways and mechanisms.
Industry: Used in the production of dyes, agrochemicals, and other organic products.
Mechanism of Action
The mechanism of action of N-{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, such as electrophilic aromatic substitution, which can alter the activity of biological molecules .
Comparison with Similar Compounds
Similar Compounds
N-methylaniline: A simpler derivative with similar chemical properties.
N,N-dimethylaniline: Another related compound with two methyl groups attached to the nitrogen atom.
Properties
IUPAC Name |
N-[[4-(aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-16(12-6-4-3-5-7-12)10-13-11(8-14)9-15-17(13)2/h3-7,9H,8,10,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXAARORMGYHTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)CN(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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